REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][CH2:10][C:11](Cl)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].Cl>ClCCCl>[O:1]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:11](=[O:12])[CH2:10][CH2:9][CH2:8]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCCC(=O)Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
2.5 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise to a suspension
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred at 0° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is decanted off
|
Type
|
CUSTOM
|
Details
|
insoluble residue is removed from the organic phase by filtration
|
Type
|
WASH
|
Details
|
washing thoroughly with 1,2-dichloroethane
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted 3-4 times more with methylene chloride
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated sodium bicarbonate solution, water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
A yellowish oil is obtained after the solvent
|
Type
|
CUSTOM
|
Details
|
has been evaporated off in vacuo
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in diethyl ether
|
Type
|
CUSTOM
|
Details
|
the last residues of dyestuff are removed by filtration
|
Type
|
CUSTOM
|
Details
|
Evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
results in a clear oil which
|
Type
|
CUSTOM
|
Details
|
distils at 74°-75° C./0.02 torr
|
Name
|
|
Type
|
|
Smiles
|
O1CCCC(C2=C1C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |